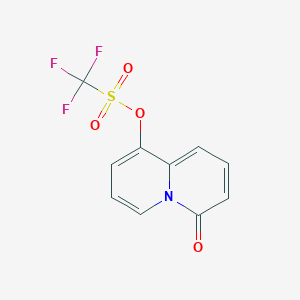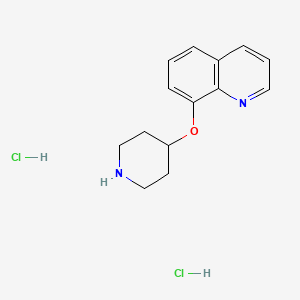
8-(4-Piperidinyloxy)quinoline dihydrochloride
Übersicht
Beschreibung
8-(4-Piperidinyloxy)quinoline dihydrochloride, also known as 8-PQD, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a small molecule that can be synthesized from simple starting materials and is relatively easy to handle. 8-PQD has a wide range of properties that make it an attractive choice for research purposes. Its unique structure and properties make it an ideal candidate for a variety of applications, including drug delivery, gene expression, and cell imaging.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Potential
8-(4-Piperidinyloxy)quinoline dihydrochloride has shown promising results in antiproliferative studies. A class of indeno[1,2-c]quinoline derivatives, which are structurally similar, have been evaluated for their antiproliferative activities. These compounds have demonstrated significant cytotoxic activities against various cancer cell lines, with some showing more potency than known anticancer drugs like camptothecin. They have been observed to induce DNA fragmentation through activation of caspase-3 and other mechanisms, suggesting potential use in cancer treatment (Tseng et al., 2010).
Antiparasitic and Antimalarial Activities
Quinoline derivatives, including those structurally related to this compound, have been studied for their antiparasitic properties. These compounds have shown effectiveness against Toxoplasma gondii, with some even outperforming traditional antiparasitic drugs like chloroquine. This highlights their potential in treating parasitic infections (Kadri et al., 2014).
Chemotherapeutic Applications
Quinoline derivatives are being explored for their chemotherapeutic applications. For instance, mefloquine hydrochloride, a compound with a quinoline structure, has been used as an alternative treatment for multi-drug-resistant malaria. Its structural analysis and antimalarial properties suggest potential applications in chemotherapy (Karle & Karle, 1991).
Asthma Treatment
Certain pyrrolo[3,2,1-ij]quinoline derivatives, similar to this compound, have been synthesized and found to possess activities against histamine, platelet activating factor, and leukotrienes, which are crucial in asthma management. This suggests a potential therapeutic application in asthma treatment (Paris et al., 1995).
Anticonvulsant and Antihypertensive Properties
Some 8-substituted quinolines have demonstrated excellent anticonvulsant and antihypertensive activities. This suggests the potential of quinoline derivatives, including this compound, in treating neurological and cardiovascular disorders (Muruganantham et al., 2004).
Anticancer Properties
Quinoline derivatives have shown potential in anticancer studies. For instance, novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues have demonstrated considerable antiproliferative effects on human cancer cell lines, suggesting a possible pathway for cancer drug discovery (Harishkumar et al., 2018).
Anti-Corrosion Properties
Certain 8-hydroxyquinoline derivatives have been investigated for their anti-corrosion effectiveness on mild steel in acidic media. This indicates the potential use of quinoline derivatives in industrial applications, particularly in corrosion prevention (Douche et al., 2020).
Eigenschaften
IUPAC Name |
8-piperidin-4-yloxyquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.2ClH/c1-3-11-4-2-8-16-14(11)13(5-1)17-12-6-9-15-10-7-12;;/h1-5,8,12,15H,6-7,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGWDPQQPJCLDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC3=C2N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






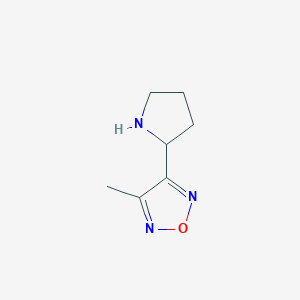

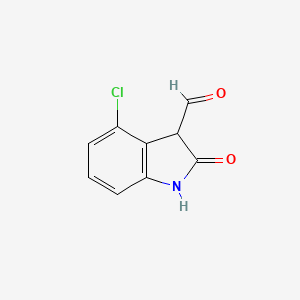
![2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B1419392.png)


![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1419395.png)
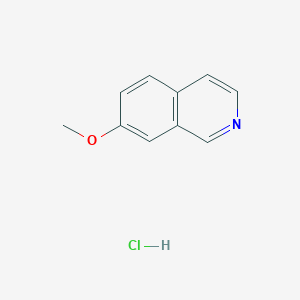
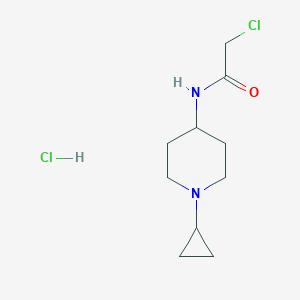
![N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B1419399.png)
